molecular formula C17H25BrN4O3S B486150 N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide CAS No. 825607-80-5

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide

Cat. No.: B486150
CAS No.: 825607-80-5
M. Wt: 445.4g/mol
InChI Key: UDVJHGMHEFDERU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 4-bromophenyl group and a unique 4-(piperidylsulfonyl)piperazine moiety, which may contribute to significant pharmacological potential by enabling diverse molecular interactions with biological targets . Acetamide derivatives are frequently investigated for their wide range of biological activities. The structural framework of related N-(4-bromophenyl)acetamide compounds is a common subject of research . The piperazine ring is a privileged scaffold in pharmaceutical chemistry, known for enhancing solubility and contributing to binding affinity at various receptors . The introduction of a sulfonyl group linked to a piperidine ring, as seen in this compound, is a particularly notable feature that may influence the molecule's electronic properties, hydrogen-bonding capacity, and overall metabolic profile. Researchers are exploring these properties in the context of developing novel therapeutic agents . While the specific mechanism of action for this compound requires further experimental elucidation, its design suggests potential for high affinity towards enzymes or receptors. Structural analogs are often studied using techniques like X-ray crystallography to understand their binding conformations, as demonstrated in research on similar N-(4-bromophenyl) acetamide derivatives . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN4O3S/c18-15-4-6-16(7-5-15)19-17(23)14-20-10-12-22(13-11-20)26(24,25)21-8-2-1-3-9-21/h4-7H,1-3,8-14H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVJHGMHEFDERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Synthesis of Piperidylsulfonyl Intermediate: The next step involves the sulfonylation of piperidine to form piperidylsulfonyl chloride.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the piperidylsulfonyl intermediate in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazinyl-Sulfonyl Acetamides

a) N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide ()
  • Structure : Similar backbone but replaces the piperidylsulfonyl group with a 2,6-dimethylphenyl-piperazine.
  • Activity: Not explicitly stated, but structural similarity suggests possible dopamine receptor interactions, as seen in other piperazine derivatives .
b) N′-Benzylidene-2-(4-((4-bromophenyl)sulfonyl)-1-piperazinyl)acetohydrazide ()
  • Structure : Shares the 4-bromophenyl-sulfonyl-piperazinyl core but includes a hydrazide linker.
  • Properties : The hydrazide group may confer chelating properties or metabolic instability compared to the parent acetamide.
  • Activity : Hydrazide derivatives are often explored for antimicrobial or antitumor applications, though specific data are lacking .
c) N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Structure : Fluorophenyl substituent instead of bromophenyl; tosyl (methylphenylsulfonyl) group replaces piperidylsulfonyl.
  • Properties : Fluorine’s electronegativity may enhance binding to polar targets, while the tosyl group improves metabolic stability.
  • Activity : Likely targets formyl peptide receptors (FPRs), similar to other sulfonamide-piperazine hybrids .

Heterocyclic Acetamides with Bromophenyl Groups

a) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()
  • Structure: Pyridazinone ring replaces the piperazinyl-sulfonyl group.
  • Activity: Acts as a potent and specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone core is critical for FPR2 selectivity .
b) N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 26)
  • Structure: Triazinoindole-thio group instead of piperazinyl-sulfonyl.
  • Activity: Triazinoindole derivatives often exhibit kinase inhibitory or antiproliferative effects, though specific data are unavailable .
c) 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (, M7)
  • Structure : Thiopyrimidine core with a bromophenyl and piperidine-sulfonyl group.
  • Activity : Designed as an antimicrobial agent; the thiopyrimidine and sulfonamide groups enhance binding to bacterial enzymes .

Thiazole- and Triazole-Modified Acetamides

a) N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (, Compound 9g)
  • Structure : 4-Chlorophenyl-thiazolone replaces the piperazinyl-sulfonyl group.
  • Activity : Thiazolone derivatives are explored as anti-inflammatory or anticancer agents .
b) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (, Compound 9c)
  • Structure : Complex triazole-thiazole scaffold with bromophenyl.
  • Activity : Triazole-thiazole hybrids are often evaluated for antiviral or enzyme inhibitory activity .

Functional and Pharmacological Comparisons

Receptor Targeting

  • FPR Agonists: Pyridazinone analogs () show FPR2 specificity, whereas piperazinyl-sulfonyl derivatives (e.g., ) may have broader FPR1/FPR2 activity due to sulfonyl flexibility.
  • Dopamine Receptors : Piperazine derivatives (e.g., ) are linked to dopamine D4 receptor agonism, but sulfonyl groups might redirect binding to other targets.

Antimicrobial Activity

  • Sulfonamide-Thiopyrimidine Hybrids (): Exhibit broad-spectrum activity against gram-positive bacteria and fungi, outperforming simpler acetamides.
  • Thiazole-Triazole Derivatives (): Moderate antifungal activity, likely due to the triazole’s mimicry of purine bases.

Physicochemical Properties

Compound Key Substituent Melting Point (°C) Lipophilicity (Predicted)
Target Compound Piperidylsulfonyl-piperazinyl Not reported High (bromophenyl + sulfonyl)
, Compound 9g 4-Chlorophenyl-thiazolone 230–232 Moderate (chlorophenyl)
, Pyridazinone analog 4-Methoxybenzyl-pyridazinone Not reported Moderate (methoxy group)
, M7 Thiopyrimidine-sulfonamide Not reported High (bromophenyl + sulfonyl)

Biological Activity

N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C19H21BrN4O5C_{19}H_{21}BrN_{4}O_{5}

It features a bromophenyl group attached to an acetanilide structure, which is further substituted with a piperidylsulfonyl piperazine moiety. This unique structure is thought to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing bromophenyl groups exhibit significant antimicrobial properties. A study on related compounds demonstrated increased antibacterial activity compared to their non-brominated counterparts, suggesting that the bromine substitution enhances interaction with bacterial membranes or targets within microbial cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest (G2/M phase)
A549 (Lung)25Inhibition of DNA synthesis

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Studies have shown that related piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains such as E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity.
  • Case Study on Cancer Cell Lines :
    In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated that it reduced cell viability significantly in a dose-dependent manner, with notable effects observed in breast and lung cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for bacterial growth or cancer cell metabolism.
  • Interaction with Cellular Targets : The bromophenyl moiety likely facilitates interactions with cellular membranes or specific intracellular targets.
  • Induction of Apoptosis : The compound's ability to trigger apoptotic pathways is significant for its anticancer activity.

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